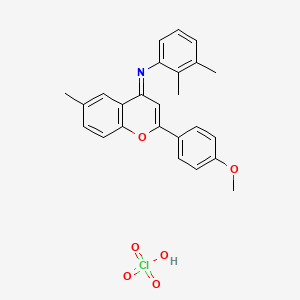
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine;perchloric acid is a complex organic compound that features a chromen-4-imine core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromen derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or pyrrolidine under reflux conditions.
Cyclization reactions: Employing acidic or basic conditions to form the chromen ring.
Imine formation: Reacting amines with aldehydes or ketones in the presence of dehydrating agents.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis with precise control over reaction conditions.
Continuous flow reactors: For large-scale production, offering better efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action for N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine involves its interaction with molecular targets such as enzymes or receptors. The chromen-4-imine core can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(4-hydroxyphenyl)-6-methylchromen-4-imine
- N-(2,3-dimethylphenyl)-2-(4-chlorophenyl)-6-methylchromen-4-imine
Uniqueness
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can affect its electronic properties and interactions with other molecules.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2.ClHO4/c1-16-8-13-24-21(14-16)23(26-22-7-5-6-17(2)18(22)3)15-25(28-24)19-9-11-20(27-4)12-10-19;2-1(3,4)5/h5-15H,1-4H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHWINLXZMFEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NC3=CC=CC(=C3C)C)C4=CC=C(C=C4)OC.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
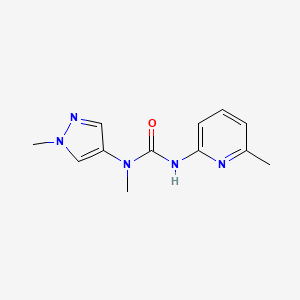
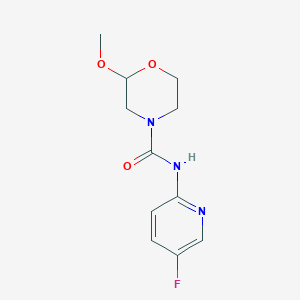
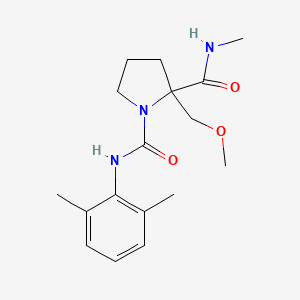
![[4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride](/img/structure/B6750380.png)
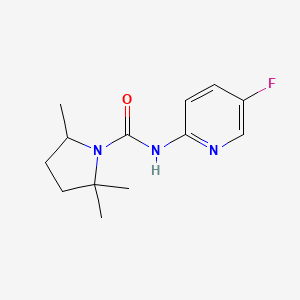
![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6750402.png)
![4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide](/img/structure/B6750407.png)
![2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide](/img/structure/B6750413.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride](/img/structure/B6750423.png)
![2-[1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B6750426.png)
![2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6750434.png)
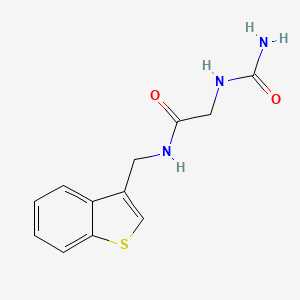
![[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone](/img/structure/B6750452.png)
![2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B6750457.png)
